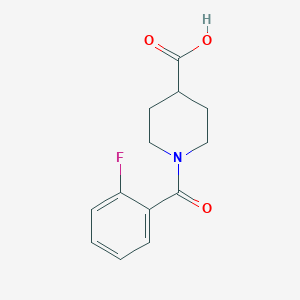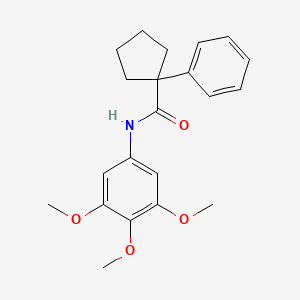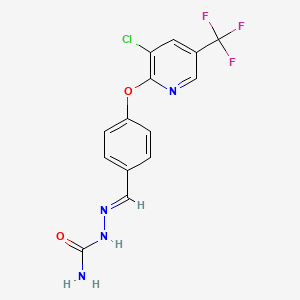
4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)benzaldehyde semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a semicarbazide derivative of a chlorinated, trifluoromethylated benzaldehyde. The benzaldehyde group suggests that it could be involved in condensation reactions, while the semicarbazide group could potentially form hydrazones .
Molecular Structure Analysis
The molecular structure would be based on the benzene ring of the benzaldehyde, substituted with the chloro and trifluoromethyl groups, and the semicarbazide attached at the formyl position .Chemical Reactions Analysis
As a benzaldehyde derivative, this compound could potentially undergo a variety of reactions. The aldehyde group is electrophilic and can be involved in nucleophilic addition reactions. The semicarbazide could potentially form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar semicarbazide and aldehyde groups could impact its solubility in polar solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Compounds containing the trifluoromethyl group, such as this one, have been found in many FDA-approved drugs . The trifluoromethyl group can enhance the biological activity of pharmaceuticals, making them more effective. Therefore, this compound could potentially be used in the development of new drugs .
Agrochemical Applications
Trifluoromethylpyridine derivatives, which this compound is a part of, have been used in the agrochemical industry . They are particularly effective in protecting crops from pests . This compound could potentially be used in the development of new pesticides or herbicides.
Intermediate in Chemical Synthesis
This compound could be used as an intermediate in the synthesis of other complex organic compounds . Intermediates are compounds that are formed in the middle of a reaction and are considered stepping stones between the reactant and the product.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(E)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O2/c15-11-5-9(14(16,17)18)7-20-12(11)24-10-3-1-8(2-4-10)6-21-22-13(19)23/h1-7H,(H3,19,22,23)/b21-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZDZLYZIARHHC-AERZKKPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)
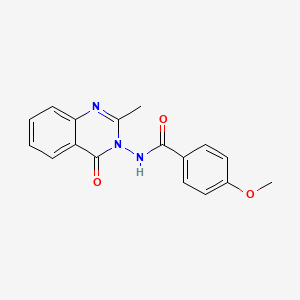

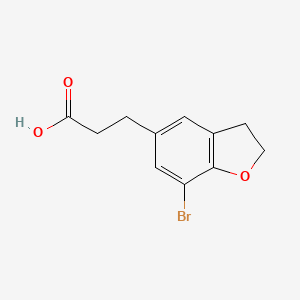
![2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717523.png)
![(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid](/img/structure/B2717525.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)
![(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2717527.png)
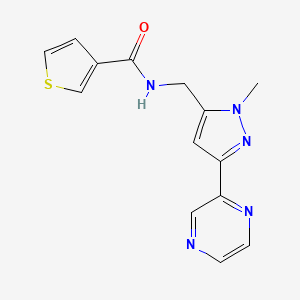
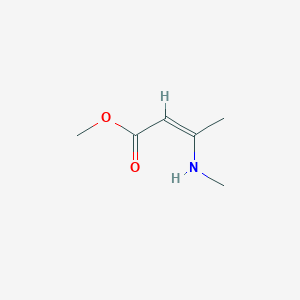
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)
